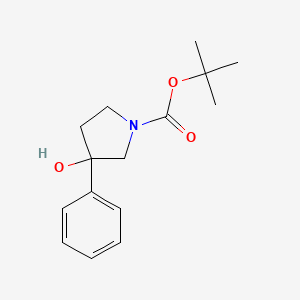
Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 147410-43-3 . It has a molecular weight of 247.34 and its IUPAC name is tert-butyl 3-phenyl-1-pyrrolidinecarboxylate . The compound is typically stored in a sealed, dry environment at 2-8°C . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Kinetic Resolution
Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has been utilized in enzyme-catalyzed kinetic resolutions. In one study, enzyme, solvent, and temperature optimization were employed to achieve a new resolution method with high enantioselectivity (E = 40). This process allowed for the separation of enantiomers in pure form, illustrating the compound's potential in stereochemical applications (Faigl et al., 2013).
Synthesis and Chiral Auxiliary Applications
This compound has also been important in the synthesis of other chiral auxiliaries. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (related to the query compound) was synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis, showing its utility in creating enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995).
Electrochemically Induced Reactions
Research has demonstrated the compound's applicability in electrochemically induced SRN1 reactions. For example, 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was selectively obtained through such reactions, showcasing the compound's potential in organic synthesis and modification (Combellas et al., 1993).
Economical Synthesis for Pharmaceutical Applications
The compound has been synthesized economically from L-aspartic acid for use as a building block in pharmaceutically active substances. This process features mild reaction conditions and is notable for its economic viability and potential scalability for industrial preparation (Han et al., 2018).
Synthesis of Substituted Derivatives
The this compound has been used to synthesize various substituted derivatives. These derivatives have potential applications in creating compounds with specific stereochemical configurations, essential for certain types of chemical syntheses (Boev et al., 2015).
Mechanism and Application in Group Migration
Studies have also focused on its role in facilitating tert-butyloxycarbonyl (Boc) group migration. The compound demonstrates an unusual reaction mechanism involving a nine-membered cyclic transition state, which could be significant in understanding and designing novel organic reactions (Xue & Silverman, 2010).
Safety and Hazards
Tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302 and H317 , indicating that it may be harmful if swallowed and may cause an allergic skin reaction. The precautionary statements include P280, P305+P351+P338 , suggesting that protective gloves should be worn, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-9-15(18,11-16)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVXRTSOZHJSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


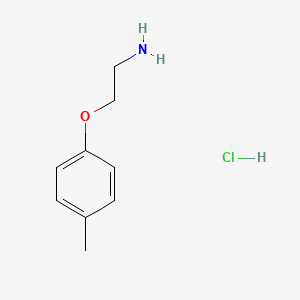

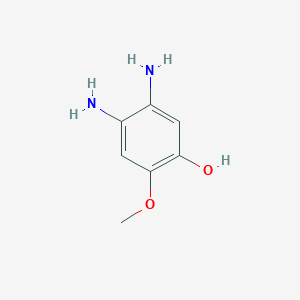

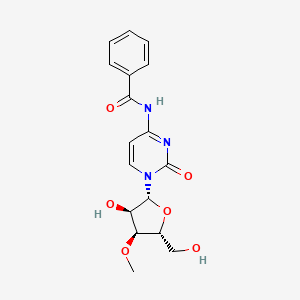
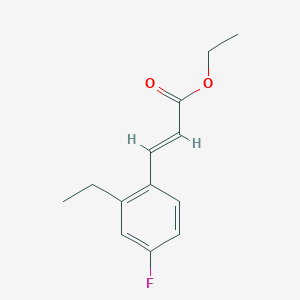

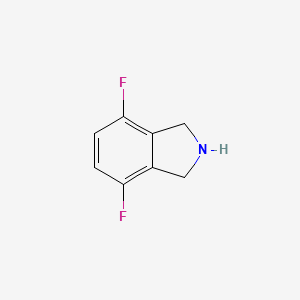

![3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288166.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3288171.png)
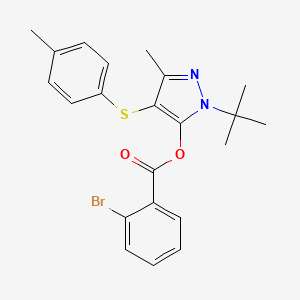
![N-(3,5-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3288196.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B3288204.png)